2-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one
CAS No.: 483310-27-6
Cat. No.: VC6465989
Molecular Formula: C18H23N3OS
Molecular Weight: 329.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 483310-27-6 |
|---|---|
| Molecular Formula | C18H23N3OS |
| Molecular Weight | 329.46 |
| IUPAC Name | 2-(1-ethyl-5-phenylimidazol-2-yl)sulfanyl-1-piperidin-1-ylethanone |
| Standard InChI | InChI=1S/C18H23N3OS/c1-2-21-16(15-9-5-3-6-10-15)13-19-18(21)23-14-17(22)20-11-7-4-8-12-20/h3,5-6,9-10,13H,2,4,7-8,11-12,14H2,1H3 |
| Standard InChI Key | ZSXJNCFHRFLKFB-UHFFFAOYSA-N |
| SMILES | CCN1C(=CN=C1SCC(=O)N2CCCCC2)C3=CC=CC=C3 |
Introduction
Structural Analysis
The compound contains an imidazole ring, which is a common motif in many biologically active molecules, including antifungal agents like miconazole and clotrimazole . The presence of a piperidine ring also suggests potential neuroactive properties, as piperidine derivatives are found in various drugs affecting the central nervous system . The sulfanyl linkage between the imidazole and the rest of the molecule could contribute to its reactivity and interaction with biological targets.
Synthesis and Characterization
Compounds with similar structures are typically synthesized through multi-step reactions involving the formation of the imidazole ring, followed by the introduction of the sulfanyl group and the piperidine moiety. Characterization would involve spectroscopic methods such as IR, NMR, and mass spectrometry to confirm the structure and purity of the compound.
Research Findings and Future Directions
While there is no specific data available for 2-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one, compounds with similar structures have shown promise in various therapeutic areas. For instance, tetrazole and piperidine derivatives have demonstrated antimicrobial activity . Future research should focus on synthesizing this compound and evaluating its biological activity to explore potential therapeutic applications.
Data Tables
Given the lack of specific data on this compound, we can consider a general table for compounds with similar structures:
| Compound Type | Biological Activity | Potential Therapeutic Use |
|---|---|---|
| Imidazole Derivatives | Antifungal, Antimicrobial | Infections, Fungal Diseases |
| Piperidine Derivatives | Neuroactive, Antimicrobial | CNS Disorders, Infections |
| Tetrazole-Piperidine Derivatives | Antimicrobial | Infections |
This table highlights the potential therapeutic areas where compounds with similar structures might be useful.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume